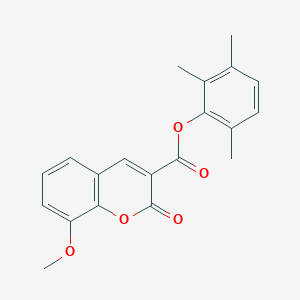

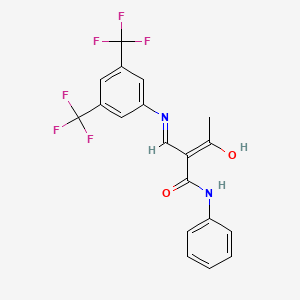

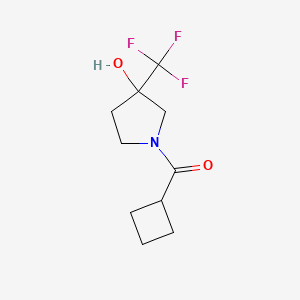

2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 2H-chromene, also known as coumarin . Coumarins are a type of chemical compound found in many plants. They have a simple structure and mild adverse effects . They have been used in medicinal industry especially as anti-coagulants .

Synthesis Analysis

While specific synthesis methods for this compound are not available, coumarins can be synthesized through several routes . These methods are often carried out under green conditions, such as using green solvents and catalysts .Aplicaciones Científicas De Investigación

Synthetic Protocols and Chemical Properties

Synthetic Protocols on 6H-Benzo[c]chromen-6-ones

6H-Benzo[c]chromen-6-ones, which are structurally related to the specified compound, play a significant role as core structures in secondary metabolites with considerable pharmacological importance. The review by Mazimba (2016) details various synthetic procedures for these compounds, highlighting protocols such as Suzuki coupling reactions and reactions of 3-formylcoumarin with silylenol ethers, which are relevant for the synthesis and functionalization of compounds like 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (Mazimba, 2016).

Biological Activities and Applications

Anticancer Properties

A study by Sugita et al. (2017) investigated the tumor specificity and keratinocyte toxicity of various synthesized compounds, including chromone derivatives. It was found that certain chromone compounds exhibited high tumor specificity with minimal toxicity to keratinocytes, indicating potential as anticancer agents. These findings suggest the utility of chromene derivatives in the development of safer anticancer drugs (Sugita et al., 2017).

Overview of 3-Hydroxycoumarin Chemistry

Although focusing on 3-hydroxycoumarin, a study by Yoda (2020) provides insights into the chemical, photochemical, and biological properties of hydroxycoumarins, which are relevant to the broader family of coumarin compounds, including 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. This review highlights the importance of hydroxycoumarins in various fields, such as pharmacology and agrochemical industries, and discusses synthesis routes and biological activities (Yoda, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

(2,3,6-trimethylphenyl) 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11-8-9-12(2)17(13(11)3)24-19(21)15-10-14-6-5-7-16(23-4)18(14)25-20(15)22/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXRCJPNDDNJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2635601.png)

![Ethyl {[(2-fluorophenyl)sulfonyl]acetyl}carbamate](/img/structure/B2635606.png)

![3-(4-methylphenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2635613.png)

![(Z)-2-amino-3-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2635622.png)